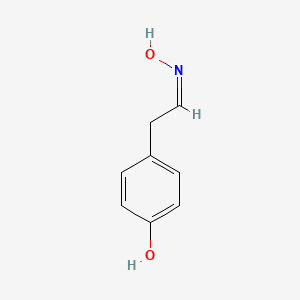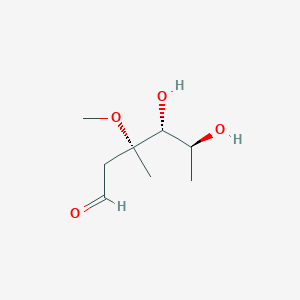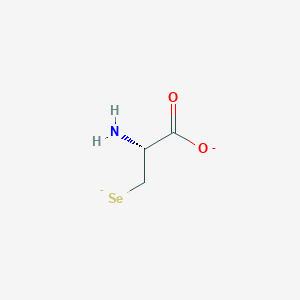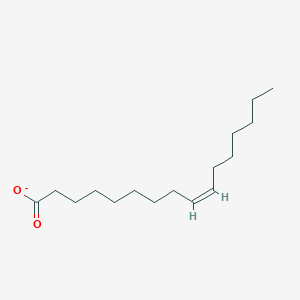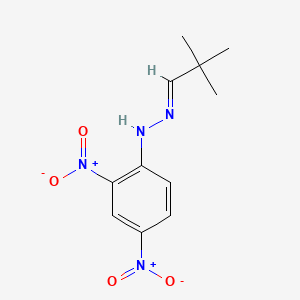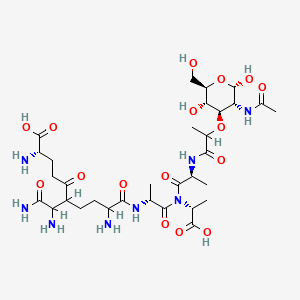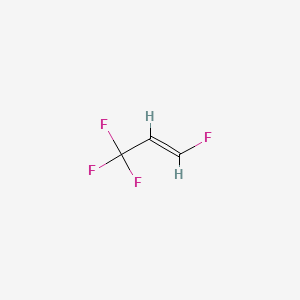
1,3,3,3-Tetrafluoroprop-1-en
Übersicht
Beschreibung
1,3,3,3-Tetrafluoroprop-1-ene, also known as 1,3,3,3-Tetrafluoroprop-1-ene, is a useful research compound. Its molecular formula is C3H2F4 and its molecular weight is 114.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,3,3-Tetrafluoroprop-1-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3,3,3-Tetrafluoroprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3,3-Tetrafluoroprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen von Wärmepumpen bei hohen Temperaturen
1,3,3,3-Tetrafluoroprop-1-en: wird als Arbeitsmedium in Wärmepumpen für hohe Temperaturen untersucht. Diese Systeme sind für industrielle Prozesse unerlässlich, die eine Erwärmung auf Temperaturen erfordern, die über dem liegen, was herkömmliche Wärmepumpen liefern können. Die geringe Erwärmungspotenz (GWP) und die Stabilität der Verbindung bei hohen Temperaturen machen sie zu einem hervorragenden Kandidaten für solche Anwendungen .
Organische Rankine-Kreisläufe (ORC)
In ORC-Systemen, die thermische Energie in mechanische Leistung umwandeln, dient R1234ze(Z) als Arbeitsmedium. Seine thermodynamischen Eigenschaften ermöglichen eine effiziente Energieumwandlung, insbesondere bei der Rückgewinnung von Niedertemperaturwärme, die in industriellen Umgebungen häufig verschwendet wird .
Klimaanlagen und Kältetechnik
Die Kälteindustrie sucht aktiv nach Alternativen zu herkömmlichen Kältemitteln mit hohem GWPThis compound ist ein vielversprechender Ersatz in Klimaanlagen und Kälteanwendungen, da es ein deutlich geringeres GWP aufweist und somit zu geringeren Umweltauswirkungen beiträgt .
Lösungsmittelanwendungen
Forscher untersuchen R1234ze(Z) als potenzielles Lösungsmittel. Seine chemische Struktur könnte ein Gleichgewicht zwischen Lösungsvermögen und Sicherheit bieten, wodurch es sich für den Einsatz in verschiedenen chemischen Prozessen eignet, bei denen Substanzen gelöst werden müssen, ohne mit ihnen zu reagieren .
Treibmittelverwendungen
Das geringe GWP und die nicht ozonschädigenden Eigenschaften von This compound machen es zu einer praktikablen Option als Treibmittel in Aerosolprodukten. Diese Anwendung ist besonders wichtig, da Industrien von Hydrochlorfluorkohlenwasserstoffen (H-FCKW) und anderen schädlichen Treibmitteln abrücken .
Schaumblasmittel
Die Schaumherstellung beinhaltet oft die Verwendung von Blasmitteln, um Zellstrukturen zu erzeugenR1234ze(Z) wird als Schaumblasmittel in Betracht gezogen, da es umweltfreundlich ist und Schäume mit wünschenswerten Eigenschaften erzeugen kann .
Forschung zu thermophysikalischen Eigenschaften
Die einzigartigen thermophysikalischen Eigenschaften der Verbindung sind Gegenstand intensiver Forschung. Das Verständnis dieser Eigenschaften, wie z. B. Dampfdruck und Flüssigkeitsdichte, ist entscheidend für ihre Anwendung in den oben genannten Bereichen. Genaue Daten zu diesen Eigenschaften ermöglichen die Konstruktion effizienterer Systeme und Prozesse .
Wirkmechanismus
Target of Action
The primary target of 1,3,3,3-Tetrafluoroprop-1-ene is the environment where it is released, particularly in combustion reactions . It interacts with oxygen and radicals such as hydrogen and hydroxyl radical during these reactions .
Mode of Action
The compound’s mode of action involves unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) . These interactions were revealed through theoretical models and were calculated using density function theory methods .
Biochemical Pathways
The biochemical pathways affected by 1,3,3,3-Tetrafluoroprop-1-ene primarily involve combustion reactions . The compound undergoes various reaction pathways during combustion, leading to changes in the volume fractions of R1234ze(E), CO, CO2, and O2 .
Pharmacokinetics
For instance, it has a boiling point of -16°C and a solubility in water of 0.037 wt.% , which can affect its distribution and availability in different environments.
Result of Action
The result of the compound’s action in combustion reactions is the transformation of volume fractions of R1234ze(E), CO, CO2, and O2 . This transformation was verified through combustion experiments .
Action Environment
The action of 1,3,3,3-Tetrafluoroprop-1-ene is influenced by environmental factors. For instance, its combustion reactions occur under specific conditions, such as electric spark ignition at 298.15 K and 1 bar . Additionally, its properties, such as its boiling point and solubility in water, can affect its action, efficacy, and stability in different environments .
Safety and Hazards
Zukünftige Richtungen
1,3,3,3-Tetrafluoropropene is being investigated as a working fluid possessing a low global warming potential (GWP) for high-temperature heat pumping applications, organic Rankine cycles, and air-conditioning and refrigeration applications . It is also being considered as a potential solvent, propellant, and foam blowing agent .
Biochemische Analyse
Biochemical Properties
1,3,3,3-Tetrafluoroprop-1-ene plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in oxidative stress and cellular damage.
Cellular Effects
The effects of 1,3,3,3-Tetrafluoroprop-1-ene on various types of cells and cellular processes have been studied. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 1,3,3,3-Tetrafluoroprop-1-ene can lead to alterations in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1,3,3,3-Tetrafluoroprop-1-ene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,3,3-Tetrafluoroprop-1-ene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or UV light . Long-term exposure to 1,3,3,3-Tetrafluoroprop-1-ene has been associated with persistent oxidative stress and cellular damage in in vitro and in vivo studies. These effects can lead to chronic inflammation, tissue damage, and an increased risk of carcinogenesis.
Dosage Effects in Animal Models
The effects of 1,3,3,3-Tetrafluoroprop-1-ene vary with different dosages in animal models. At low doses, the compound has been shown to cause mild respiratory irritation and transient changes in liver enzyme levels . At high doses, it can induce severe toxic effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. Threshold effects have been observed, with certain dosages leading to significant adverse effects, while lower dosages may not produce noticeable toxicity.
Metabolic Pathways
1,3,3,3-Tetrafluoroprop-1-ene is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, 1,3,3,3-Tetrafluoroprop-1-ene can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1,3,3,3-Tetrafluoroprop-1-ene within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 1,3,3,3-Tetrafluoroprop-1-ene within tissues can vary depending on factors such as tissue perfusion, lipid content, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1,3,3,3-Tetrafluoroprop-1-ene can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. This localization can enhance its metabolic activation and subsequent cellular effects.
Eigenschaften
IUPAC Name |
(E)-1,3,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOAUSHHFGWSA-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885446 | |
| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor | |
| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29118-24-9, 1645-83-6 | |
| Record name | (1E)-1,3,3,3-Tetrafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3,3-Tetrafluoropropene, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propene, 1,3,3,3-tetrafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propene, 1,3,3,3,-tetrafluoro-,(E)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,3,3-TETRAFLUOROPROPENE, (1E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2481UOO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


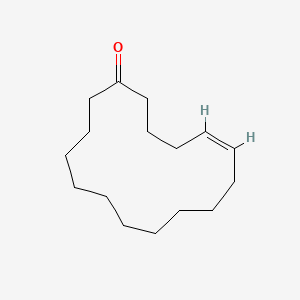
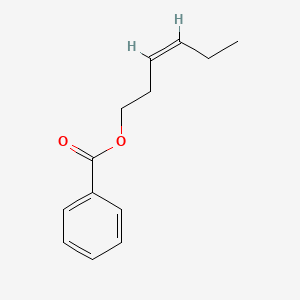

![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
